molecular formula C4H4F4O3 B8735048 Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy- CAS No. 10186-64-8

Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy-

Cat. No.: B8735048
CAS No.: 10186-64-8
M. Wt: 176.07 g/mol
InChI Key: FVFNJRUHXHUZRC-UHFFFAOYSA-N
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Description

Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy- is a useful research compound. Its molecular formula is C4H4F4O3 and its molecular weight is 176.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

10186-64-8

Molecular Formula

C4H4F4O3

Molecular Weight

176.07 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxypropanoic acid

InChI

InChI=1S/C4H4F4O3/c1-11-3(5,2(9)10)4(6,7)8/h1H3,(H,9,10)

InChI Key

FVFNJRUHXHUZRC-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)O)(C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis of Example 9 was carried out under pressure as follows. A 100 ml stainless steel stirred reactor chilled to 0° was charged with 32.8 g of aqueous sodium hydroxide solution and 50.1 g of methanol. The reactor was cooled to -78° and 23.7 g (0.143 mol) of hexafluoropropene epoxide was condensed therein. The cooling bath was removed, and stirring was started. The reaction temperature rose to 50°, and the pressure to 185 psig. The reaction was completed in an hour, but stirring was continued for another hour. The reaction mixture was neutralized by 3 g of 50% aqueous sodium hydroxide solution. The low boilers were removed by evaporation, and the resulting white solid (40.6 g) was combined with 40.7 g of 99% phosphoric acid and distilled to afford 17.1 g (67.9%) of 2-methoxytetrafluoropropionic acid (1H NMR) b.p. 55°-60° (7 mm Hg).
Quantity
32.8 g
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reactant
Reaction Step One
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50.1 g
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reactant
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Quantity
23.7 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-methoxytetrafluoropropionate formed in Example 1 (41.9 g), water (500 ml) and potassium hydroxide (56 g) was refluxed for 3 hours. The reaction mixture was acidified with 100 ml of equal parts hydrochloric acid and water and extracted with three 200 ml portions of ether. The combined ether extracts were dried over sodium sulfate. After evaporation of the ether, fractional distillation gave 2-methoxytetrafluoropropionic acid (31.0 g. 80%), b.p. 67°-68° (12 mm Hg).
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
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Quantity
500 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

2-Methoxytetrafluoropropionic acid is prepared by the method described in J. Org. Chem 31 2312, (1966) from hexafluoropropene oxide. 5.25 g of this acid are treated with 3.5 g of potassium hydrogencarbonate in 10 ml of water. After reaction, the water is evaporated off at reduced pressure and the solid residue is extracted with 20 ml of methyl formate. After evaporation of the organic solution, the salt K[CH3OCF(CF3)CO2 ] is obtained. 4.26 g of this salt are dissolved in 15 ml of acetonitrile and 300 mg of anhydrous magnesium chloride are added. The precipitate of KCl is removed by centrifuging and the supernatant solution is mixed with 15 g of poly(ethylene oxide) with a mass of 9×105 g/mole in 200 ml of acetonitrile. The solution is degassed and cast on a glass plate. After evaporation and drying, a film 70 μm in thickness is obtained, whose conductivity at 80° C. is 2×10-3 (Ω cm)-1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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